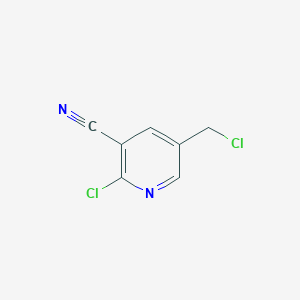

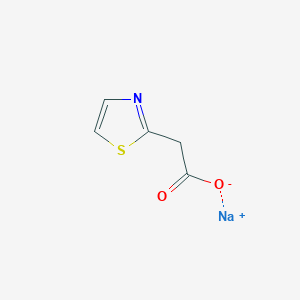

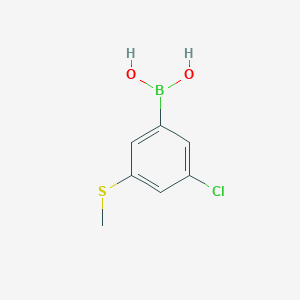

![molecular formula C7H10N2O2 B1457943 (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 1351386-56-5](/img/structure/B1457943.png)

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

Overview

Description

Synthesis Analysis

The synthesis of functionalized pyrano[2,3-c]pyrazoles, which includes the class of compounds that “(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol” belongs to, has been reported in the literature . These compounds were synthesized from 2,4-dihydro-3H-pyrazol-3-ones, active carbonyl compounds, and tert-BuOH in the presence of trifluoroacetic acid at 65 °C . The reactions proceeded by acid-catalyzed generation of isobutylene from tert-BuOH for LUMO diene-controlled inverse [4+2] cycloaddition reaction with in situ-generated vinylidenepyrazolones .

Molecular Structure Analysis

The molecular structure of “(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol” can be represented by the formula C7H11N3O .

Scientific Research Applications

Dominant Conformer and Clusters in the Gas Phase

The dominant conformer of tetrahydropyran-2-methanol (THPM), a model molecule for cyclic sugar, and its clusters in the gas phase were studied using vacuum ultraviolet photodissociation and vibrational spectroscopy. The research revealed fragmentation pathways and structures of neutral THPM and its clusters, providing insights into the behavior of cyclic ether alcohols under VUV radiation. The findings suggest that larger clusters form a closed-cyclic structure, indicating potential applications in understanding molecular interactions and reactions in gaseous environments (Zhan, Hu, Wang, & Chen, 2017).

Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry

A library of substituted tetrahydropyrans was synthesized through DDQ-mediated oxidative carbon-hydrogen bond activation and click-chemistry reactions. This library provides a platform for rapid access to structurally diverse non-natural compounds, which can be valuable for screening against various biological targets, potentially leading to new drug discoveries or chemical tools for research (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Ultrasonics Promoted Synthesis of Pyrazole Derivatives

Ultrasonic conditions were used to synthesize 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives. This methodology offers advantages such as simplicity, shorter reaction times, and good yields, highlighting the potential of ultrasonics in improving synthesis processes for complex molecules (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Antifungal and Antibacterial Activities of Tetradentate Pyrazoly Agents

N,N,N',N'-tetradentate pyrazoly compounds containing a pyrazole moiety were synthesized and evaluated for their antifungal and antibacterial activities. The compounds showed specific antifungal activity without antibacterial effects, providing valuable insights for the development of targeted antifungal therapies (Abrigach, Bouchal, Riant, Macé, Takfaoui, Radi, Oussaid, Bellaoui, & Touzani, 2016).

Synthesis and Antimicrobial Activity of Pyrazolyl Methanones

A series of pyrazolyl methanones were synthesized and exhibited high antimicrobial activity, comparable to standard drugs. This research contributes to the field of medicinal chemistry by providing new compounds with potential applications in antimicrobial therapies (Kumar, Meenakshi, Kumar, & Kumar, 2012).

properties

IUPAC Name |

1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h10H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJJDFMHNBVRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

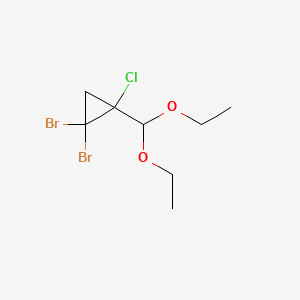

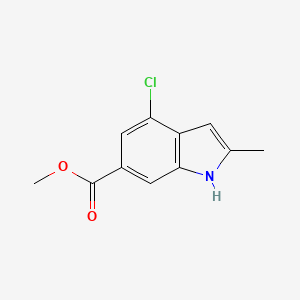

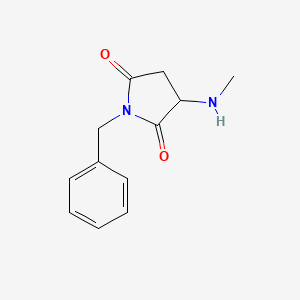

![tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1457874.png)

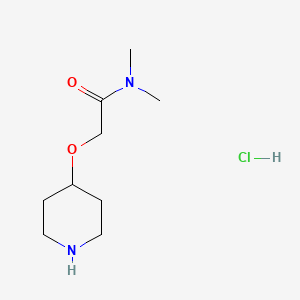

![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)

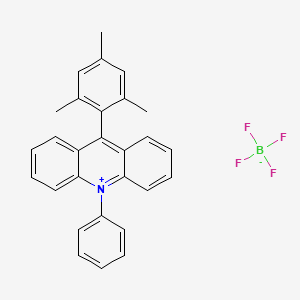

![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)